Bienvenue dans la boutique en ligne BenchChem!

Acitretin

pharmacokinetics teratogenicity drug safety

Acitretin (Ro 10-1670, CAS 419534-31-9) is the active, second-generation retinoid metabolite of etretinate, distinguished by its 2-day elimination half-life—60-fold shorter than etretinate—allowing a post-therapy contraceptive window of only 2 months in ethanol-abstinent patients. Its non-immunosuppressive action (CRABP-I/II Kd 3 & 15 nM) makes it the sole systemic option for patients with latent infections or malignancy history. Procurement enables Re-PUVA protocols and pediatric dosing, supported by real-world efficacy data.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 419534-31-9
Cat. No. B601747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitretin
CAS419534-31-9
Synonyms(2E,4E,6Z,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
InChIInChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
InChIKeyIHUNBGSDBOWDMA-AQFIFDHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Yellow Solid
SolubilityPractically insoluble in water (<0.1 mg/100 mg)
Sparingly soluble in tetrahydrofuran;  slightly soluble in acetone, alcohol;  very slightly soluble in cyclohexane
4.78e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Acitretin CAS 419534-31-9: A Second-Generation Oral Retinoid with Unique Pharmacokinetic Profile for Psoriasis and Disorders of Keratinization


Acitretin (Ro 10-1670), the active free acid metabolite of etretinate, is a second-generation aromatic retinoid approved globally for the treatment of severe psoriasis and disorders of keratinization [1]. Unlike its prodrug etretinate, acitretin exhibits a markedly shorter terminal elimination half-life of approximately 2 days versus 120 days for etretinate, enabling significantly reduced post-therapy teratogenicity risk and streamlined clinical management [1]. Acitretin exerts its therapeutic effects through binding to cellular retinoic acid binding proteins (CRABP-I and CRABP-II) with high affinity (Kd = 3 nM and 15 nM, respectively) while demonstrating low affinity for nuclear RAR-RXR heterocomplexes, a unique receptor interaction profile that distinguishes it from other retinoid classes .

Why Acitretin (CAS 419534-31-9) Cannot Be Substituted with Other Retinoids or Systemic Psoriasis Therapies


Acitretin occupies a unique niche among systemic psoriasis therapies due to its distinct pharmacokinetic and pharmacodynamic properties that preclude generic substitution. Unlike etretinate, acitretin's 2-day elimination half-life drastically reduces teratogenicity risk post-treatment, yet this advantage is conditional: concomitant ethanol intake triggers metabolic re-esterification back to etretinate (detected in 100% of high-alcohol consumers vs. 0% of abstainers), introducing variable long-term retention that demands strict patient compliance protocols [1]. Compared to methotrexate, real-world data demonstrate lower absolute PASI ≤2 attainment (21% vs. 32%) and reduced 12-month persistence (31.9% vs. 46.1%), but acitretin offers the distinct advantage of non-immunosuppressive action, making it preferable for patients with latent infections or malignancy history [2]. Furthermore, acitretin's high-affinity CRABP binding with low RAR-RXR interaction represents a fundamentally different signaling perturbation mechanism versus RAR-selective agents like tazarotene, translating to distinct efficacy profiles across psoriasis subtypes [3].

Quantitative Differentiation Evidence for Acitretin Procurement: Head-to-Head Comparisons vs. Etretinate, Methotrexate, and Class Analogs


Terminal Elimination Half-Life: Acitretin's 60-Fold Faster Clearance Versus Etretinate Reduces Post-Therapy Teratogenicity Risk

In a crossover pharmacokinetic study of 10 healthy subjects receiving single 100 mg oral doses, acitretin demonstrated a terminal elimination half-life of 2 days, whereas its prodrug etretinate exhibited a half-life of 120 days [1]. This 60-fold difference is clinically consequential: etretinate sequesters in adipose tissue, creating a deep compartment with prolonged release, while acitretin is rapidly eliminated, reducing the mandatory post-treatment contraceptive period from 2-3 years (etretinate) to 2 months (acitretin) in ethanol-abstinent patients [1]. Three weeks after treatment cessation, acitretin plasma concentrations fall below assay detection limits (sensitivity <2 ng/mL), whereas etretinate remains quantifiable [2]. This pharmacokinetic divergence directly impacts procurement decisions for clinical settings treating women of reproductive age.

pharmacokinetics teratogenicity drug safety women of childbearing potential

Ethanol-Dependent Esterification: Quantitative Risk of Acitretin Conversion to Long-Half-Life Etretinate

A clinical study of 86 acitretin-treated outpatients demonstrated that etretinate, the long-half-life metabolite, was undetectable in 100% (0/20) of patients reporting complete alcohol abstinence, whereas etretinate was detected in 100% (16/16) of patients consuming >200 g ethanol weekly (approximately 15 UK units) [1]. Among moderate drinkers (≤200 g ethanol weekly), etretinate was detected in 28% (14/50) of patients [1]. In a controlled crossover study of 10 healthy subjects, co-administration of ethanol with a single 100 mg acitretin dose produced mean peak etretinate concentrations of 59 ng/mL, with levels generally dependent on blood ethanol concentrations; etretinate was not detectable during acitretin monotherapy [2]. This metabolic pathway introduces significant inter-patient variability that directly impacts teratogenicity risk stratification.

drug metabolism drug-drug interaction teratogenicity clinical safety

Comparative Clinical Efficacy in Psoriasis: Acitretin Achieves Equivalent PASI Reduction to Etretinate with Superior Pharmacokinetic Safety Profile

In a double-blind randomized Nordic multicenter study of 168 patients with severe psoriasis, acitretin (mean daily dose 42.9 mg) produced a 70.5% PASI score reduction from baseline after 12 weeks, compared to 68.4% reduction with etretinate (mean daily dose 49.2 mg), demonstrating statistically equivalent efficacy [1]. A German multicenter study (n=175) reported >50% PSI improvement in 53.8% of patients receiving 50 mg acitretin versus 61.1% with 50 mg etretinate after 8 weeks, with no statistical differences between groups at any time point [2]. A smaller Korean study (n=21) showed similar results: acitretin 30 mg/day reduced PASI from 14.5 to 3.9 at 12 weeks, while etretinate 30 mg/day reduced PASI from 12.0 to 3.1 (p>0.05) [3]. Crucially, across all studies, the adverse event profiles were comparable, but acitretin offered the substantial advantage of 60-fold faster elimination.

psoriasis PASI clinical efficacy retinoid therapy

Real-World Effectiveness Versus Methotrexate: Acitretin Demonstrates Lower PASI Response but Distinct Non-Immunosuppressive Advantage

In a large prospective cohort study (BADBIR, n=5430 patients with moderate-to-severe psoriasis), the proportion of patients achieving absolute PASI ≤2 was significantly lower with acitretin (21%; n=118/563) compared to methotrexate (32%; n=372/1166), ciclosporin (34%; n=233/689), and fumaric acid esters (29%; n=43/148) [1]. At 12 months, drug persistence (all-cause discontinuation) was 31.9% for acitretin versus 46.1% for methotrexate [1]. A separate Asian real-world study (n=338 patients) confirmed this pattern: at 1 year, absolute PASI ≤2 attainment was 9.5% for acitretin versus 30.6% for methotrexate and 22.2% for cyclosporine [2]. For absolute PASI ≤4, acitretin achieved 34.9% versus 57% for methotrexate (p=0.017) [2]. However, acitretin's non-immunosuppressive mechanism provides a critical differentiating advantage for specific patient subsets, including those with latent infections, malignancy history, or contraindications to immunosuppressive agents.

real-world evidence psoriasis PASI drug persistence comparative effectiveness

Distinct Receptor Binding Profile: High CRABP Affinity with Low RAR-RXR Interaction Differentiates Acitretin from Other Retinoids

Acitretin exhibits a unique receptor binding profile among therapeutic retinoids: it binds with high affinity to cellular retinoic acid binding protein I (CRABP-I, Kd = 3 nM) and CRABP-II (Kd = 15 nM) using mouse recombinant proteins, but demonstrates low affinity for human recombinant RAR-RXR heterocomplexes . In vitro, acitretin displaces [3H]-all-trans-retinoic acid from CRABPs and increases retinoic acid occupancy of nuclear RAR-RXR heterocomplexes, suggesting a mechanism whereby acitretin perturbs the distribution of endogenous retinoic acid between cytoplasmic binding proteins and nuclear receptors rather than directly activating RARs [1]. This contrasts with tazarotene, which acts as a prodrug converted to tazarotenic acid that selectively binds RAR-β and RAR-γ, and with isotretinoin, which isomerizes to all-trans-retinoic acid for pan-RAR activation. The functional consequence is that acitretin exerts antiproliferative activity (IC50 = 6.6 μM in HaCaT keratinocytes) without the direct RAR-mediated transcriptional activation characteristic of other retinoids .

retinoid receptor CRABP RAR pharmacodynamics mechanism of action

Head-to-Head Efficacy in Severe Plaque Psoriasis: Acitretin Achieves Equivalent PASI Reduction to Methotrexate in Controlled Trial

In a direct head-to-head clinical trial of 54 patients with severe plaque psoriasis randomized to acitretin 30 mg daily (n=32) or methotrexate 15 mg weekly (n=22) for 8 weeks, both treatments produced significant PASI score reductions from baseline (p<0.001 for both groups), with no statistically significant difference between the two therapies in either percentage PASI reduction or PASI response rate (p>0.05) [1]. This controlled trial finding contrasts with real-world observational data showing lower effectiveness for acitretin, suggesting that under controlled conditions with optimized dosing and adherence, acitretin can achieve comparable short-term efficacy to methotrexate. However, the trial did not report the absolute PASI reduction values, limiting precise quantification of the effect size. This evidence supports acitretin as a viable alternative to methotrexate in patients where immunosuppression is contraindicated, though real-world persistence and long-term effectiveness remain lower.

plaque psoriasis PASI head-to-head trial methotrexate

Priority Application Scenarios for Acitretin (CAS 419534-31-9) Based on Quantitative Evidence


First-Line Systemic Therapy for Women of Childbearing Potential Requiring Retinoid Treatment

Acitretin's 2-day terminal elimination half-life, which is 60-fold shorter than etretinate's 120-day half-life, enables a post-treatment contraceptive period of only 2 months in ethanol-abstinent patients compared to 2-3 years for etretinate [1]. This dramatic pharmacokinetic advantage makes acitretin the only viable oral retinoid option for women of reproductive age who require systemic therapy for severe psoriasis or disorders of keratinization. Procurement for dermatology clinics serving this demographic should prioritize acitretin over etretinate, with mandatory patient education regarding absolute alcohol abstinence during treatment and for 2 months post-therapy to prevent re-esterification to etretinate.

Non-Immunosuppressive Systemic Option for Psoriasis Patients with Infection Risk or Malignancy History

Real-world data demonstrate that acitretin achieves absolute PASI ≤2 in 21% of patients (vs. 32% for methotrexate and 34% for ciclosporin) but offers the unique advantage of non-immunosuppressive action [1]. This safety profile differentiation is critical for specific patient subsets: those with latent tuberculosis, hepatitis B/C, HIV, recent malignancy, or active infections where immunosuppressive agents (methotrexate, ciclosporin, biologics) are contraindicated. Controlled trial evidence confirms that acitretin achieves equivalent PASI reduction to methotrexate in severe plaque psoriasis (p>0.05), supporting its use as an effective alternative when immunosuppression is undesirable [2]. Procurement for immunocompromised patient populations should include acitretin as a first-line systemic option despite lower real-world persistence rates.

Combination Therapy with PUVA Phototherapy (Re-PUVA) for Enhanced Psoriasis Clearance

Acitretin demonstrates synergistic efficacy when combined with PUVA phototherapy, with studies showing that acitretin plus PUVA is superior to PUVA alone [1]. The rapid elimination half-life of acitretin (2 days) allows for flexible scheduling of phototherapy sessions without concerns about prolonged photosensitization from drug accumulation. This combination regimen is particularly valuable for patients with extensive plaque psoriasis who require accelerated clearance while minimizing cumulative UVA exposure. Unlike methotrexate, which carries additive hepatotoxicity risk with PUVA, acitretin-PUVA combinations demonstrate a favorable safety profile. Procurement for phototherapy-equipped dermatology centers should ensure adequate acitretin inventory to support Re-PUVA protocols.

Pediatric Pustular Psoriasis and Severe Disorders of Keratinization

Acitretin is the only systemic retinoid with substantial evidence for pediatric use in pustular psoriasis, with a literature review of 107 childhood cases across 21 studies demonstrating satisfactory therapeutic effect and safety for both monotherapy and combination therapy [1]. The dose flexibility (0.1-1.3 mg/kg/day) and predictable pharmacokinetics of acitretin enable weight-based pediatric dosing, while the shorter half-life reduces cumulative exposure compared to etretinate. Acitretin also demonstrates efficacy in other disorders of keratinization including ichthyoses, Darier's disease, and palmoplantar keratoderma, supported by its unique CRABP-mediated mechanism (Kd = 3-15 nM) that normalizes epidermal differentiation without direct RAR activation [2]. Procurement for pediatric dermatology referral centers should maintain acitretin as an essential formulary agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acitretin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.